(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
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Description
Typically, a description of a compound would include its IUPAC name, common name (if any), and structural formula. The compound’s role or use in industry or research might also be mentioned.
Synthesis Analysis
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This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, the products formed during the reaction, the conditions required for the reaction, etc.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, density, etc., and chemical properties such as acidity or basicity, reactivity, etc.Safety And Hazards
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Future Directions
This involves a speculative discussion on the potential future applications of the compound based on its properties and behavior.
I hope this general approach helps you in your study of “(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one” or any other compound. If you have access to scientific databases or libraries, they might have more specific information.
properties
IUPAC Name |
(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)18-8-10(19-14)4-6-13(17)11-7-9(15)3-5-12(11)16/h3-7,10,16H,8H2,1-2H3/b6-4+/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUBPXDJKAXMH-RWCYGVJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)C2=C(C=CC(=C2)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440078 |
Source
|
Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
797054-16-1 |
Source
|
Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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